molecular formula C19H24N4O B2655967 3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 879569-72-9

3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2655967
CAS No.: 879569-72-9
M. Wt: 324.428
InChI Key: PUGXOKSUMSDNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 3-amino-1H-pyrazoles with formylated acetophenones under reflux conditions. The reaction is often assisted by catalysts such as KHSO4 in aqueous media to form the desired pyrazolo[1,5-a]pyrimidine derivatives . Another method involves the use of microwave-assisted Suzuki–Miyaura cross-coupling reactions, which provide a convenient and efficient route to arylated pyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole moiety .

Scientific Research Applications

3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-13(2)9-10-20-18-11-14(3)22-19-16(12-21-23(18)19)15-7-5-6-8-17(15)24-4/h5-8,11-13,20H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGXOKSUMSDNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCC(C)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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